2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]acetamide
Overview
Description
The compound “2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
Scientific Research Applications
Organic Synthesis and Chemical Properties
- The synthesis and characterization of novel compounds containing the benzimidazole moiety, like N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide, highlight the versatility of benzimidazole derivatives in organic synthesis, showcasing their potential as intermediates in the preparation of complex organic molecules. The detailed structural elucidation of these compounds is achieved through various spectroscopic methods, including NMR, demonstrating their complex conformational behavior (Li Ying-jun, 2012).
Antimicrobial and Cytotoxic Activities
- Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties, with some showing significant activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents. For example, novel azetidine-2-one derivatives of 1H-benzimidazole displayed good antibacterial activity, indicating their utility in addressing antibiotic resistance (M. Noolvi et al., 2014).
- The synthesis of benzimidazole-5-carboxylic acid alkyl ester derivatives carrying amide or amidine groups has shown potent antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of benzimidazole derivatives in treating resistant bacterial infections (S. Ozden et al., 2005).
Material Science Applications
- The green synthesis of N-substituted benzimidazoles, demonstrating significant antibacterial activity, particularly against MRSA, indicates the potential of these compounds in creating coatings or materials with inherent antibacterial properties. This could have applications in medical devices and implants to prevent bacterial infections (S. Chaudhari et al., 2020).
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14-7-10-18-19(11-14)23-20(22-18)13-24(2)21(25)12-16-9-8-15-5-3-4-6-17(15)16/h3-7,10-11,16H,8-9,12-13H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQWYUVGQIVZOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CN(C)C(=O)CC3CCC4=CC=CC=C34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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